Cas no 50338-54-0 (Bicyclo[5.1.0]octan-1-ol)
Bicyclo[5.1.0]octan-1-ol structure
Product Name:Bicyclo[5.1.0]octan-1-ol
CAS No:50338-54-0
MF:C8H14O
MW:126.196162700653
CID:365187
PubChem ID:13762086
Update Time:2025-04-19
Bicyclo[5.1.0]octan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[5.1.0]octan-1-ol
- bicyclo[5.1.0]octan-7-ol
- DTXSID50548720
- 50338-54-0
-
- Inchi: 1S/C8H14O/c9-8-5-3-1-2-4-7(8)6-8/h7,9H,1-6H2
- InChI Key: XBTJNICICJNYPL-UHFFFAOYSA-N
- SMILES: OC12CCCCCC1C2
Computed Properties
- Exact Mass: 126.10452
- Monoisotopic Mass: 126.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Bicyclo[5.1.0]octan-1-ol Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
50338-54-0 (Bicyclo[5.1.0]octan-1-ol) Related Products
- 19398-78-8(3,4-DIETHYL-3-HEXANOL)
- 19780-59-7(2-Heptanol,3-ethyl-2-methyl-)
- 19549-71-4(2,3-Dimethyl-3-heptanol)
- 4166-46-5(2,3-Dimethyl-3-hexanol)
- 18729-46-9(1-cyclopropylpropan-1-ol)
- 14300-33-5(dicyclopropylmethanol)
- 18895-50-6(1,1-Dicyclopropyl-ethanol)
- 19550-03-9(2,3-Dimethyl-2-hexanol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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